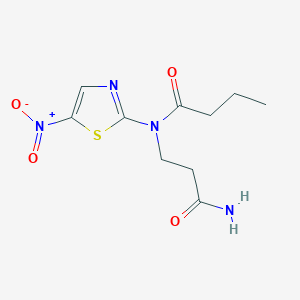
2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene is an organic compound with the molecular formula C10H10Cl4O2 It is a chlorinated aromatic compound that features both ether and benzene functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene typically involves the chlorination of benzene derivatives followed by etherification reactions. One common method involves the reaction of 2,4,6-trichlorophenol with 2-(2-chloroethoxy)ethanol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled etherification. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation Reactions: The ether linkages can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of partially or fully dechlorinated compounds.
Applications De Recherche Scientifique
2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress pathways, where the compound induces the production of reactive oxygen species, leading to cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Trichloro-2-(2-(2-chloroethoxy)ethoxy)benzene
- 1,2,3,5-Tetrachloro-4-(2-(2-chloroethoxy)ethoxy)benzene
- 1,2,4-Trichloro-5-(2,4,5-trichlorobenzyl)benzene
Uniqueness
2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene is unique due to its specific substitution pattern on the benzene ring and the presence of two ether linkages. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
5324-22-1 |
|---|---|
Formule moléculaire |
C10H10Cl4O2 |
Poids moléculaire |
304.0 g/mol |
Nom IUPAC |
1,3,5-trichloro-2-[2-(2-chloroethoxy)ethoxy]benzene |
InChI |
InChI=1S/C10H10Cl4O2/c11-1-2-15-3-4-16-10-8(13)5-7(12)6-9(10)14/h5-6H,1-4H2 |
Clé InChI |
FSIOOKJTULGVTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OCCOCCCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)
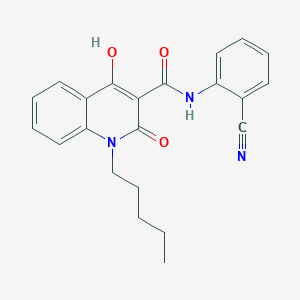

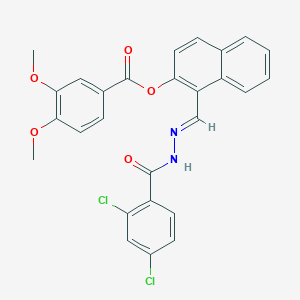

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)

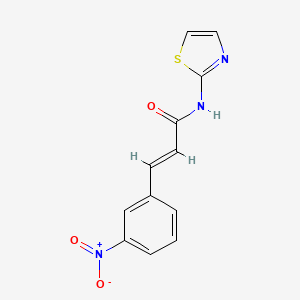
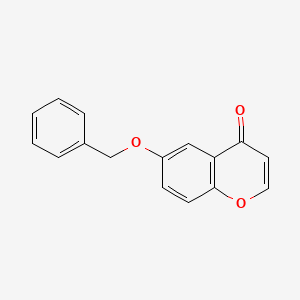
![N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
